molecular formula C22H17NO2 B12842379 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde

5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde

Cat. No.: B12842379
M. Wt: 327.4 g/mol
InChI Key: JYONZYXQQBBJEA-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C22H17NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 4-(benzyloxy)phenylhydrazine, which is then subjected to Fischer indole synthesis with an appropriate aldehyde to form the indole core. The final step involves formylation at the 3-position of the indole ring to introduce the carbaldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acidic or basic conditions for ether cleavage

Major Products Formed

    Oxidation: 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carboxylic acid

    Reduction: 5-[4-(Benzyloxy)phenyl]-1H-indole-3-methanol

    Substitution: 5-[4-(Hydroxy)phenyl]-1H-indole-3-carbaldehyde

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The compound’s indole core allows it to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde is unique due to its specific structural features, such as the indole core and the benzyloxy substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C22H17NO2/c24-14-19-13-23-22-11-8-18(12-21(19)22)17-6-9-20(10-7-17)25-15-16-4-2-1-3-5-16/h1-14,23H,15H2

InChI Key

JYONZYXQQBBJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O

Origin of Product

United States

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